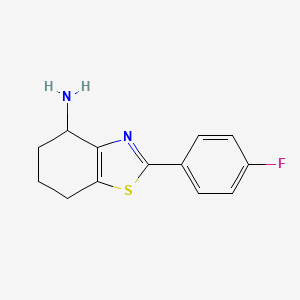

![molecular formula C15H18ClN3O B1444171 4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride CAS No. 1394041-01-0](/img/structure/B1444171.png)

4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride

Overview

Description

4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride (DMABA-HCl) is a synthetic compound that has been used in scientific research for many years. It is a white crystal solid that is soluble in water and ethanol, and is often used as a reagent in organic synthesis. DMABA-HCl is commonly used as a research tool to study biochemical and physiological processes in cells and organisms. It has been used in a variety of research applications, including studies of enzyme activities, signal transduction pathways, and gene expression.

Scientific Research Applications

Role in Malignant Transformation and Carcinogenicity

Research on benzene and its metabolites, such as phenol, catechol, and hydroquinone, highlights the complex process of malignant transformation in myelogenous cell lineage. These compounds are implicated in cytotoxicity leading to carcinogenicity, suggesting that similar compounds could be studied for their roles in nonhaematopoietic malignancies. This underscores the importance of understanding the biochemical pathways and genetic susceptibilities involved in carcinogenesis, potentially guiding research on related compounds like "4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride" (Atkinson, 2009).

Insights from Advanced Oxidation Processes

The degradation pathways of acetaminophen under advanced oxidation processes (AOPs) have been studied, revealing insights into the kinetics, mechanisms, and by-products of degradation. These findings, including the formation of various phenolic by-products and the involvement of free radicals, offer a theoretical basis for investigating the environmental behavior and potential applications of related phenolic compounds in water treatment and environmental remediation (Qutob et al., 2022).

Phenolamides and Health Benefits

The study of phenolamides, such as hydroxycinnamic acid amides, highlights the diverse biological activities and potential health benefits of these compounds. Given the structural similarity and functional groups, research into "4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride" could explore its antioxidant, anti-inflammatory, and other therapeutic potentials. This area of research is pivotal for developing new pharmacological agents and understanding the molecular mechanisms underlying their activities (Wang, Snooks, & Sang, 2020).

Environmental Impact and Free Radical Activity

The role of free radicals in benzene-induced myelotoxicity and leukemia highlights the oxidative stress and genetic damage associated with exposure to benzene and its derivatives. Research on the generation and impact of free radicals offers insights into the potential environmental and health risks of related compounds, guiding safety assessments and the development of mitigation strategies (Subrahmanyam et al., 1991).

properties

IUPAC Name |

4-[3-(dimethylamino)phenoxy]benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c1-18(2)12-4-3-5-14(10-12)19-13-8-6-11(7-9-13)15(16)17;/h3-10H,1-2H3,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSLCCNOZAGLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

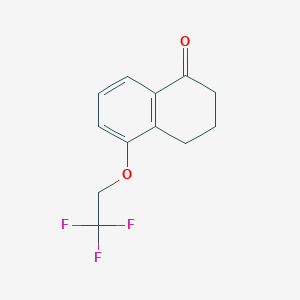

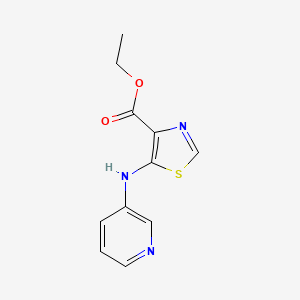

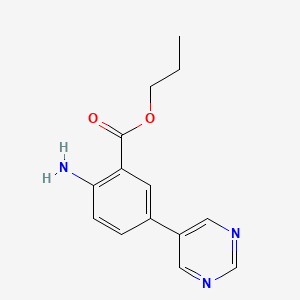

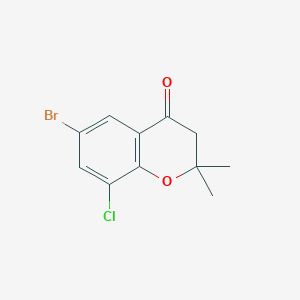

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)